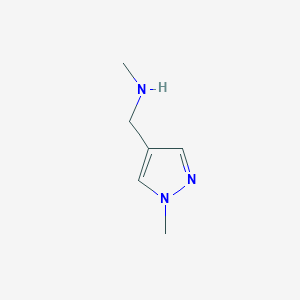

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Übersicht

Beschreibung

It is distinguished from other six-carbon sugars by the lack of a hydroxyl group on the carbon at the 6-position and its L-configuration . L-fucose plays a crucial role in various biological processes, including blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, and host-microbe interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-fucose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation .

Chemical Synthesis: This involves the use of chemical reagents to convert precursor molecules into L-fucose.

Enzymatic Synthesis: Enzymes such as L-fucose isomerase can be used to convert L-fuculose to L-fucose.

Microbial Fermentation: Certain microorganisms can produce L-fucose through fermentation processes.

Industrial Production Methods: Industrial production of L-fucose typically involves microbial fermentation, where genetically engineered microorganisms are used to enhance yield and purity . The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain high-purity L-fucose .

Analyse Chemischer Reaktionen

L-Fucose durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Oxidation: L-Fucose kann oxidiert werden, um L-Fuconsäure zu produzieren.

Reduktion: Die Reduktion von L-Fucose kann L-Fucitol ergeben.

Substitution: L-Fucose kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So werden bei der Oxidation typischerweise Carbonsäuren gebildet, während die Reduktion Alkohole erzeugt .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine is investigated for its potential as a therapeutic agent. Its structural similarity to other pyrazole derivatives allows it to act on various biological targets.

Case Study: Anticancer Activity

Research has shown that pyrazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound inhibit tumor growth in xenograft models, suggesting potential as an anticancer drug candidate .

Agricultural Science

This compound is also being explored for its applications in agriculture, particularly as a pesticide or herbicide. Its ability to modulate plant growth and resistance to pests can enhance crop yield.

Case Study: Herbicidal Activity

In trials, N-methyl derivatives have shown effectiveness in controlling weed populations without adversely affecting crop health. This selective herbicidal activity can be attributed to its specific interaction with plant metabolic pathways .

Material Science

The compound's unique chemical properties make it a candidate for developing novel materials, including polymers and nanomaterials.

Case Study: Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. This application is particularly relevant in the production of lightweight composites for automotive and aerospace industries .

Table 1: Comparison of Applications

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth |

| Agricultural Science | Herbicide | Selective control of weeds |

| Material Science | Polymer additive | Improved mechanical properties |

Wirkmechanismus

L-fucose exerts its effects through various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

L-Fucose ist unter den Hexosen aufgrund seiner Deoxystruktur und L-Konfiguration einzigartig . Ähnliche Verbindungen umfassen D-Galactose, L-Rhamnose und D-Mannose .

D-Galactose: Im Gegensatz zu L-Fucose hat D-Galactose eine Hydroxylgruppe an der 6-Position und eine D-Konfiguration.

Die einzigartigen strukturellen Merkmale von L-Fucose verleihen ihm spezifische biologische Funktionen, die von diesen ähnlichen Verbindungen nicht geteilt werden .

Biologische Aktivität

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazoles that have demonstrated potential in various pharmacological applications, including anticancer, anti-inflammatory, and antiparasitic activities. The following sections summarize the key findings regarding its biological activity, supported by data tables and case studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several pyrazole derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.34 |

| This compound | HeLa | 0.52 |

These results indicate that the compound can effectively inhibit cell proliferation at low concentrations, suggesting a potent anticancer activity .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

In vitro studies have shown that this compound can inhibit COX activity, leading to reduced production of pro-inflammatory mediators. This inhibition is significant in models of acute inflammation, such as carrageenan-induced paw edema in rats.

| Compound | COX Inhibition (%) | Model |

|---|---|---|

| This compound | 75% | Carrageenan-induced edema |

The compound's efficacy suggests it could be developed into a therapeutic agent for inflammatory conditions .

3. Antiparasitic Activity

Another area of interest is the antiparasitic activity of this compound. Studies have demonstrated its effectiveness against various parasites, with mechanisms likely involving disruption of metabolic pathways within the parasites.

Efficacy Data

In vitro assays have shown that this compound has a notable effect on parasitic organisms:

| Compound | Parasite Model | EC50 (µM) |

|---|---|---|

| This compound | Trypanosoma brucei | 0.064 |

The low EC50 value indicates high potency against the parasite, making it a candidate for further development as an antiparasitic drug .

4. Structure Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or substituents can significantly influence its pharmacological properties.

Key Findings

Research has shown that:

- N-Methyl Substitution : Enhances antiparasitic activity.

| Modification | Activity Change |

|---|---|

| N-Methyl group present | Increased potency |

| N-Methyl group absent | Decreased potency |

This highlights the importance of specific functional groups in enhancing biological activity and guiding future synthetic efforts .

Eigenschaften

IUPAC Name |

N-methyl-1-(1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHGOSZFUSOULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340534 | |

| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179873-43-9 | |

| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.